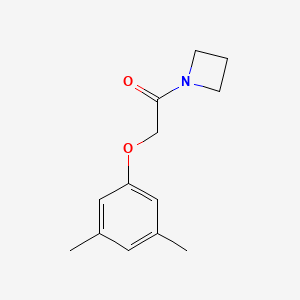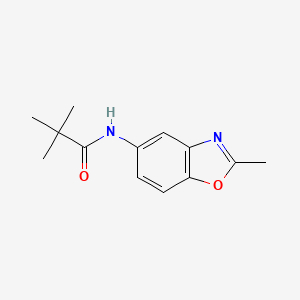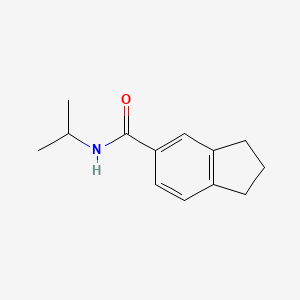![molecular formula C13H13FN2O3 B7474747 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMPD, is a pyrimidine derivative that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in cancer cell growth and inflammation, leading to its potential therapeutic applications.
Biochemical and physiological effects:
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to design experiments to fully explore its potential.
Direcciones Futuras
There are several future directions for research on 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. One area of research could focus on further exploring its potential as an anti-cancer agent, particularly in combination with other therapies. Another area of research could focus on its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research could be done to fully understand its mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that begins with the reaction of 3-fluorobenzyl alcohol with 2,4-dioxo-1,3-dimethylpyrimidine to form the intermediate 6-[(3-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. This intermediate is then further reacted with various reagents to yield the final product.
Aplicaciones Científicas De Investigación
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Another area of research has focused on 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione's potential as an anti-inflammatory agent. Studies have shown that 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
6-[(3-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-4-9(14)6-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKNHNFDJWUQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)





![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)


![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)